molecular formula C8H6BrN3O B2587140 6-Bromo-1H-indazole-3-carboxamide CAS No. 1379328-62-7

6-Bromo-1H-indazole-3-carboxamide

Cat. No. B2587140
CAS RN: 1379328-62-7
M. Wt: 240.06
InChI Key: QWCFPVXXLJQESR-UHFFFAOYSA-N
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Description

6-Bromo-1H-indazole-3-carboxamide is a chemical compound with the CAS Number: 1379328-62-7 . It has a molecular weight of 240.06 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

A series of novel indazole derivatives, including this compound, has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The synthesis process involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-12-7(5)8(10)13/h1-3H,(H2,10,13)(H,11,12) . The InChI key is QWCFPVXXLJQESR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 240.06 .

Scientific Research Applications

Synthesis and Characterization

Indazole derivatives, including 6-Bromo-1H-indazole-3-carboxamide analogs, have been synthesized and characterized through various methods. One study outlines the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a compound prepared from 5-bromoindazole-3-carboxylic acid methylester. Its structure was confirmed through spectroscopic techniques and X-ray diffraction, highlighting the utility of these methods in elucidating the molecular structure of indazole derivatives (Anuradha et al., 2014).

Biological Activities

The biological activities of indazole derivatives have been a subject of extensive research:

  • Monoamine Oxidase Inhibition : Indazole and indole carboxamides have been identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), with significant implications for treating neurological disorders (Tzvetkov et al., 2014).

  • Antiproliferative Activity : Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have shown antiproliferative activity against various cancer cell lines, indicating their potential in cancer therapy (Maggio et al., 2011).

  • Antitumor Activity : A specific indazole derivative has been synthesized and analyzed for its antitumor activity, crystal structure, and interaction with cancer cells, demonstrating the compound's effectiveness against certain cancer types (Lu et al., 2020).

Safety and Hazards

The safety information for 6-Bromo-1H-indazole-3-carboxamide includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-12-7(5)8(10)13/h1-3H,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCFPVXXLJQESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NN=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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